molecular formula C18H14ClNO4 B2462303 Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate CAS No. 352340-29-5

Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate

Cat. No.: B2462303
CAS No.: 352340-29-5
M. Wt: 343.76
InChI Key: QXNCKBHRRLQBNO-UHFFFAOYSA-N
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Description

Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate typically involves the reaction of indole-3-carboxylate with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The purification process often includes recrystallization and chromatography techniques to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate stands out due to its unique combination of the indole core with the chlorophenoxyacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 1-[2-(4-chlorophenoxy)acetyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-23-18(22)15-10-20(16-5-3-2-4-14(15)16)17(21)11-24-13-8-6-12(19)7-9-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNCKBHRRLQBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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